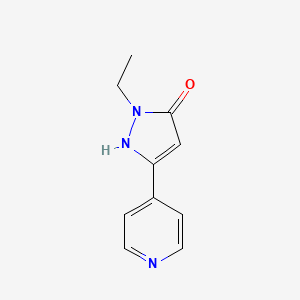
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Overview
Description
Compounds with structures similar to “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Pyrazoles and pyridines are both types of heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was synthesized as a base for new 3-(pyrimidin-4-yl)-1H-indole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate has a density of 1.2±0.1 g/cm3, a boiling point of 292.0±15.0 °C at 760 mmHg, and a melting point of 53-59 °C .Scientific Research Applications
EP-PY has been studied for its use as a synthetic intermediate in the synthesis of various compounds, including heterocyclic compounds, pharmaceutical compounds, and other organic compounds. It has also been used as a catalyst in various chemical reactions, including the synthesis of quinolines, the oxidation of alcohols, and the reduction of nitro compounds. EP-PY has also been studied for its potential to be used as a therapeutic agent, with studies demonstrating its ability to inhibit the growth of certain types of cancer cells.
Mechanism of Action
EP-PY is thought to act as an inhibitor of the enzyme cyclooxygenase. This enzyme is responsible for the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of this enzyme, EP-PY is thought to reduce inflammation and thus have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of EP-PY have yet to be fully elucidated. However, studies have demonstrated that EP-PY has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, as mentioned above.
Advantages and Limitations for Lab Experiments
The use of EP-PY in lab experiments has several advantages. It is relatively easy to synthesize, and can be used as a catalyst in various reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, it is important to note that EP-PY is a relatively new compound, and its effects on the body are not yet fully understood. As such, caution should be taken when using it in experiments.
Future Directions
The potential applications of EP-PY are numerous and varied. One potential future direction is the development of EP-PY-based therapeutics, which could be used to treat a variety of conditions, including inflammation and cancer. Another potential future direction is the use of EP-PY as a catalyst in the synthesis of various compounds, such as pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of EP-PY could lead to new insights into its potential therapeutic applications. Finally, further research into the synthesis of EP-PY could lead to the development of more efficient methods of production.
properties
IUPAC Name |
2-ethyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-3-5-11-6-4-8/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELATYDQVKPWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
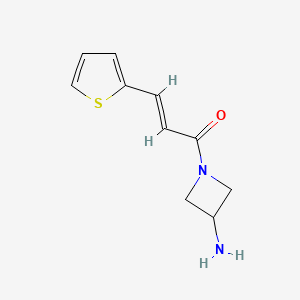
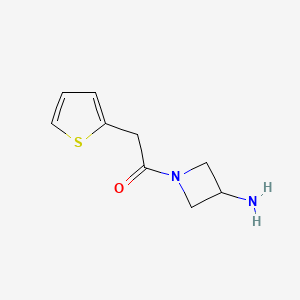
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
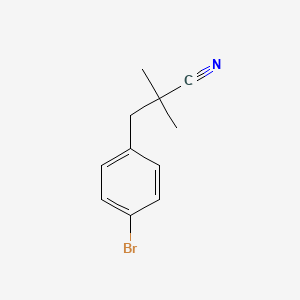

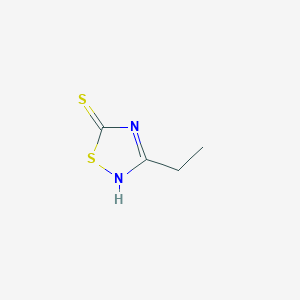

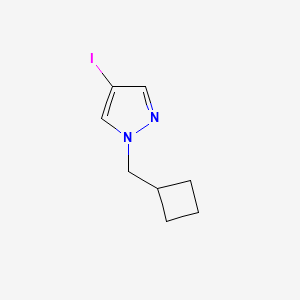
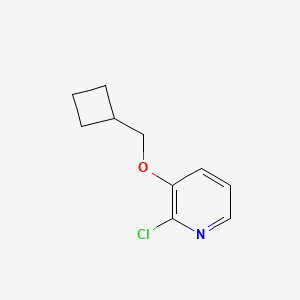

![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)